Prepro-thyrotropin releasing hormone (53-74)

説明

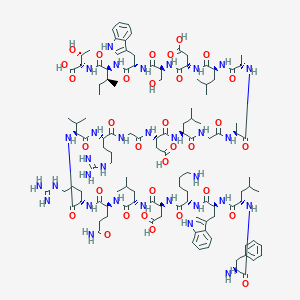

Prepro-thyrotropin-releasing hormone (prepro-TRH) is a 255-amino acid precursor protein that undergoes post-translational processing to generate thyrotropin-releasing hormone (TRH) and other bioactive peptides . The fragment Prepro-TRH (53-74) is a 22-amino acid segment within the precursor, flanking one of the five TRH progenitor sequences (Gln-His-Pro-Gly). While TRH itself is a well-characterized tripeptide (pGlu-His-Pro-NH₂) critical for stimulating thyroid-stimulating hormone (TSH) and prolactin secretion , non-TRH peptides derived from prepro-TRH, such as Prepro-TRH (53-74), have emerged as modulators of TRH activity with distinct biological roles .

特性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H182N32O32/c1-16-62(12)95(115(180)150-96(65(15)152)116(181)182)149-112(177)83(48-68-53-129-73-33-23-21-31-70(68)73)144-113(178)87(56-151)147-111(176)86(51-93(160)161)146-106(171)79(43-58(4)5)139-98(163)64(14)133-97(162)63(13)132-89(154)54-131-101(166)78(42-57(2)3)141-109(174)84(49-91(156)157)134-90(155)55-130-100(165)74(35-26-40-126-117(122)123)138-114(179)94(61(10)11)148-104(169)76(36-27-41-127-118(124)125)135-103(168)77(37-38-88(121)153)137-105(170)81(45-60(8)9)142-110(175)85(50-92(158)159)145-102(167)75(34-24-25-39-119)136-108(173)82(47-67-52-128-72-32-22-20-30-69(67)72)143-107(172)80(44-59(6)7)140-99(164)71(120)46-66-28-18-17-19-29-66/h17-23,28-33,52-53,57-65,71,74-87,94-96,128-129,151-152H,16,24-27,34-51,54-56,119-120H2,1-15H3,(H2,121,153)(H,130,165)(H,131,166)(H,132,154)(H,133,162)(H,134,155)(H,135,168)(H,136,173)(H,137,170)(H,138,179)(H,139,163)(H,140,164)(H,141,174)(H,142,175)(H,143,172)(H,144,178)(H,145,167)(H,146,171)(H,147,176)(H,148,169)(H,149,177)(H,150,180)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,122,123,126)(H4,124,125,127)/t62-,63-,64-,65+,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBWUGFMKHXVLN-ISEGCPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H182N32O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149049 | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2560.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109796-64-7 | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109796647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Prohormone Convertase-Mediated Processing

The endogenous production of pFT22 occurs during the proteolytic cleavage of prepro-TRH, a 255-amino acid precursor protein. In rat hypothalamic neurons, prohormone convertases (PC1 and PC2) selectively cleave prepro-TRH at dibasic residues (Arg-Lys or Lys-Arg), generating intermediate fragments. The initial 26-kDa pro-TRH precursor undergoes sequential processing:

-

Signal peptide removal : A 25-residue signal peptide is cleaved, yielding a 26-kDa pro-TRH intermediate.

-

N-terminal cleavage : Pro-TRH is split into a 15-kDa N-terminal fragment (residues 25–151) and a 10-kDa C-terminal fragment (residues 154–255).

-

Generation of pFT22 : The N-terminal fragment is further processed at residues 50–51 (Arg-Arg) to release pFT22 (residues 53–74).

Table 1: Key Enzymatic Cleavage Sites in Prepro-TRH Processing

| Enzyme | Cleavage Site | Resulting Fragment |

|---|---|---|

| Signal peptidase | 25–26 | 26-kDa pro-TRH |

| PC1/PC2 | 50–51 (Arg-Arg) | pFT22 (53–74) |

| PC1/PC2 | 74–75 (Lys-Lys) | Prepro-TRH (25–50) |

This pathway is conserved across mammalian species, with PC1 and PC2 colocalizing in secretory granules of hypothalamic neurons.

Chemical Synthesis of Prepro-TRH (53-74)

Solid-Phase Peptide Synthesis (SPPS)

Laboratory synthesis of pFT22 employs SPPS, a method optimized for high-fidelity production of peptides up to 50 residues. The protocol involves:

Resin Selection and Amino Acid Loading

Stepwise Chain Elongation

-

Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

-

Activation : Amino acids (0.2 M) are activated with PyBOP/DIPEA (1:1 molar ratio).

-

Coupling : Activated residues are added sequentially at 25°C for 1 hour.

Table 2: SPPS Conditions for pFT22 Synthesis

| Parameter | Specification |

|---|---|

| Resin | MBHA (0.5 mmol/g) |

| Coupling reagent | PyBOP/DIPEA |

| Temperature | 25°C |

| Reaction time | 1 hour per residue |

Challenges in Synthesis

-

Aggregation : The hydrophobic sequence (e.g., residues 60–65: Leu-Val-Phe-Ala) necessitates the use of chaotropic agents like 6 M guanidine HCl.

-

Side reactions : Histidine imidazole groups are protected with trityl groups to prevent racemization.

Purification and Analytical Characterization

Chromatographic Purification

Crude pFT22 is purified using a multi-step protocol:

Table 3: HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Flow Rate |

|---|---|---|---|

| C18 (5 µm) | 0.1% TFA in ACN/H2O | 10–60% ACN | 1 mL/min |

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical: 2,476 Da; observed: 2,475 ± 2 Da).

Research Findings and Applications

Biological Activity of Synthetic pFT22

化学反応の分析

Types of Reactions: Prepro-thyrotropin releasing hormone (53-74) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed:

Oxidation: Sulfoxides or disulfides.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Physiological Role and Mechanisms of Action

Prepro-TRH (53-74) is part of a larger family of TRH-like peptides that exert various biological effects, primarily through the stimulation of thyrotropin (TSH) and prolactin release from the anterior pituitary gland. The physiological relevance of TRH includes:

- Regulation of Thyroid Function : TRH stimulates the release of TSH, which in turn regulates thyroid hormone production, impacting metabolism and energy homeostasis .

- Influence on Mood and Behavior : Research indicates that TRH has neuromodulatory effects, influencing mood regulation and feeding behavior through its action on central nervous system receptors .

Neurobiological Applications

Recent studies have highlighted the role of TRH in neurobiology, particularly in relation to stress and anxiety:

- Stress Response : Prepro-TRH (53-74) has been implicated in the body’s response to stress. Elevated levels of TRH are observed following corticosterone administration, suggesting a link between TRH signaling and stress-induced behavioral changes .

- Anxiety and Depression : Experimental models have shown that manipulation of TRH levels can affect anxiety-like behaviors in rodents. For example, increased TRH expression in specific brain regions correlates with reduced anxiety responses .

Metabolic Implications

TRH also plays a critical role in regulating food intake:

- Appetite Regulation : Peripheral administration of TRH has been shown to produce transient anorexic effects, indicating its potential as a target for obesity treatment . The mechanisms involve interactions with neurons that regulate energy balance.

Therapeutic Potential

The diverse actions of Prepro-TRH (53-74) suggest potential therapeutic applications:

- Neuropsychiatric Disorders : Given its role in mood regulation, there is interest in exploring TRH analogs for treating conditions such as depression and anxiety disorders. Animal studies indicate that modulation of TRH pathways could yield beneficial effects on mood and anxiety levels .

- Thyroid Dysfunction : As a regulator of TSH release, TRH could be explored as a therapeutic agent for hypothyroidism or other thyroid-related disorders.

Case Studies and Research Findings

Several studies have documented the effects of Prepro-TRH (53-74):

作用機序

The mechanism of action of prepro-thyrotropin releasing hormone (53-74) involves its binding to specific receptors on the surface of thyrotropin-releasing hormone neurons in the hypothalamus. This binding triggers a cascade of intracellular signaling events, leading to the release of thyrotropin from the anterior pituitary gland. The released thyrotropin then stimulates the thyroid gland to produce and secrete thyroid hormones, which regulate metabolism, growth, and development.

類似化合物との比較

TRH (Thyrotropin-Releasing Hormone)

- Structure: TRH is a 3-amino acid peptide (pGlu-His-Pro-NH₂) processed from prepro-TRH at conserved cleavage sites (e.g., residues 74-76) .

- Function : Stimulates TSH and prolactin secretion via the TRH receptor (TRH-R) in the anterior pituitary .

- Key Difference : Unlike Prepro-TRH (53-74), TRH is rapidly degraded in plasma (half-life ~5 minutes), limiting its therapeutic utility .

Prepro-TRH (160-169) (Ps4)

- Structure: A 10-amino acid peptide (residues 160-169) processed from the same precursor .

- Function: Potently stimulates TSH-β gene promoter activity and prolactin synthesis. Its effect on TSH is more rapid and potent than TRH, acting through a separate, non-TRH-R mechanism .

- Key Difference: Unlike Prepro-TRH (53-74), Ps4 demonstrates genomic effects, directly influencing gene expression in pituitary cells .

Pyroglutamyl-Histidyl-Proline Amide

- Structure : Identical to TRH, confirmed via mass spectrometry .

- Function : Shares all hormonal properties of TRH, including TSH and prolactin release .

- Key Difference : This compound is chemically synthesized, whereas Prepro-TRH (53-74) is a naturally processed fragment .

Comparative Data Table

Research Findings and Implications

- Prepro-TRH (53-74) vs. Ps4: While both enhance TRH activity, Ps4 exhibits independent genomic effects, suggesting divergent roles in hypothalamic-pituitary regulation .

- Therapeutic Potential: Synthetic TRH analogues address limitations of natural TRH (e.g., rapid degradation), whereas Prepro-TRH (53-74) and Ps4 highlight the regulatory complexity of prohormone processing .

- Clinical Relevance : Altered prepro-TRH processing is implicated in metabolic diseases, such as hyperphagia induced by fetal glucocorticoid exposure .

生物活性

Prepro-thyrotropin releasing hormone (TRH) (53-74) is a peptide derived from the larger prohormone, pro-TRH, which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. This article delves into its biological activity, mechanisms of action, and implications for physiological processes.

Overview of TRH and Its Processing

TRH is synthesized in the hypothalamus and released into the hypophysial-portal system, where it stimulates the secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The precursor, prepro-TRH, undergoes post-translational modifications to yield biologically active forms, including TRH itself and various connecting peptides such as prepro-TRH (53-74) .

Structure and Processing

The pro-TRH gene consists of multiple copies of the TRH progenitor sequence, which are processed by prohormone convertases (PC1 and PC2) to generate active peptides. Prepro-TRH (53-74) is one such fragment that may possess distinct biological activities separate from TRH .

- Regulation of Thyroid Function :

- Neuromodulatory Effects :

- Interaction with Other Hormones :

Study 1: GATA2 and TRH Regulation

A study demonstrated that GATA2 mediates negative regulation of prepro-TRH gene expression via a tethering mechanism involving thyroid hormone receptor beta 2 (TRβ2). This suggests that thyroid hormones can downregulate TRH synthesis under certain conditions .

Study 2: Leptin's Role in TRH Processing

Research indicated that leptin not only stimulates TRH transcription but also enhances the expression of prohormone convertases necessary for effective processing of prepro-TRH into active forms. This finding underscores the link between metabolic signals and neuroendocrine function .

Data Tables

| Peptide | Source | Biological Activity |

|---|---|---|

| Prepro-TRH (53-74) | Hypothalamus | Modulates TSH release; neuromodulation |

| Prepro-TRH (160-169) | Rat neural tissues | Potentiates TRH-induced TSH release |

| Prepro-TRH (178-199) | Hypothalamus | Acts as a neuromodulator |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying prepro-TRH (53-74) and its derived peptides in neural tissue?

- Answer: Prepro-TRH processing generates multiple bioactive peptides, including fragments like prepro-TRH-(53-74). Detection typically involves high-performance liquid chromatography (HPLC) for peptide separation, followed by radioimmunoassays (RIAs) or mass spectrometry for quantification. For example, Bulant et al. (1988) used HPLC and sequence-specific antibodies to identify prepro-TRH fragments in rat neural tissue . Immunohistochemistry with region-specific antibodies (e.g., targeting the lateral hypothalamic juxtaparaventricular region) is critical for spatial localization .

Q. How should experiments be designed to investigate leptin-induced activation of prepro-TRH-expressing neurons?

- Answer: Utilize leptin administration in rodent models (e.g., Sprague-Dawley rats) combined with in situ hybridization or Fos immunostaining to map neuronal activation. Carbone et al. (2012) demonstrated that leptin activates prepro-TRH neurons in the lateral hypothalamus, requiring controls for circadian rhythms and fasting states . Pairing leptin receptor antagonist studies with TRH mRNA quantification can clarify specificity .

Q. What are standardized protocols for isolating prepro-TRH-derived peptides from biological samples?

- Answer: Tissue homogenization in acidic conditions (e.g., 0.1% trifluoroacetic acid) followed by centrifugation removes debris. Peptide enrichment via size-exclusion chromatography or solid-phase extraction precedes HPLC purification. Chlenov et al. (1989) optimized reverse-phase HPLC with gradient elution for resolving pro-TRH fragments . Validation using synthetic peptides as internal standards ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve sex-specific discrepancies in prenatal glucocorticoid effects on prepro-TRH expression and metabolic outcomes?

- Answer: Prenatal dexamethasone (DEX) exposure in rats causes sex-dimorphic effects, such as reduced prepro-TRH expression in females but not males. Advanced designs include:

- Sex hormone manipulation: Gonadectomy with hormone replacement to isolate androgen/estrogen effects .

- Longitudinal tracking: Assess TRH expression at multiple postnatal stages (e.g., PD30 vs. PD60) to capture dynamic changes .

- Epigenetic analysis: DNA methylation profiling of the TRH promoter to identify glucocorticoid receptor binding sites .

Q. What strategies reconcile conflicting data on TRH’s role in feeding behavior across species (e.g., anorexigenic in rats vs. orexigenic in hamsters)?

- Answer: Species-specific neuronal circuitry and receptor subtypes (TRH-R1 vs. TRH-R2) underlie divergent effects. Schuhler et al. (2007) reported TRH increases feeding in Siberian hamsters via TRH-R2 activation, while Suzuki et al. (1982) observed appetite suppression in rats via TRH-R1 . Comparative studies using receptor knockout models and in vivo microdialysis to measure neuropeptide release (e.g., NPY/AgRP) are essential .

Q. How can functional relevance of prepro-TRH fragments (e.g., 53-74) be validated beyond in vitro identification?

- Answer:

- Receptor binding assays: Test synthetic fragments against TRH receptors (e.g., competitive binding with radiolabeled TRH) .

- Knockdown models: CRISPR/Cas9-mediated deletion of prepro-TRH exons encoding specific fragments, followed by phenotyping for thermoregulatory or metabolic deficits .

- Behavioral assays: Intracerebroventricular injection of fragments in TRH-deficient mice to assess rescue of feeding or thermogenesis .

Data Contradiction Analysis

Q. How to address inconsistencies in TRH’s dual role in thermoregulation and energy balance under stress conditions?

- Answer: TRH enhances thermogenesis via sympathetic activation but suppresses feeding during stress. Experimental variables like stressor type (acute vs. chronic) and ambient temperature confound results. For example, TRH injection in cold-exposed rats increases brown adipose tissue activity, while psychosocial stress models show suppressed TRH expression in the paraventricular nucleus . Multivariate regression models can disentangle these effects .

Methodological Best Practices

Q. What controls are critical when measuring prepro-TRH mRNA levels under hormonal perturbations?

- Answer:

- Housekeeping genes: Use stable references (e.g., cyclophilin, GAPDH) validated for hormonal treatments .

- Time-course sampling: Capture pulsatile TRH secretion (e.g., every 15–30 minutes for 4 hours) to account for episodic release .

- Plasma hormone correlation: Pair TRH mRNA data with serum TSH/T4 levels to confirm functional output .

Experimental Models

Q. What animal models best replicate human hypothalamic TRH dysregulation?

- Answer:

- Wistar-Kyoto rats: Exhibit altered prepro-TRH-(178-199) immunoreactivity, mimicking hypothalamic-pituitary-thyroid axis defects in depression .

- Prenatal stress models: DEX-exposed offspring show lifelong metabolic and TRH expression changes, paralleling fetal programming hypotheses in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。